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Introduction
Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin

structure and gene expression. Among these, the methylation of lysine residues is a key

epigenetic mark implicated in a wide range of physiological and pathological processes,

including cancer and inflammatory diseases. The enzymes responsible for adding and

removing these methyl marks, histone methyltransferases (HMTs) and histone demethylases

(HDMs), have emerged as promising therapeutic targets.

Boc-L-lysine(Nε,Nε-dimethyl)-OH (Boc-Lys(Me)2-OH) is a crucial building block for the

synthesis of peptides containing dimethylated lysine residues. These synthetic peptides are

indispensable tools in epigenetic drug discovery, serving as substrates or probes in high-

throughput screening (HTS) assays to identify and characterize inhibitors of HMTs and HDMs.

This document provides detailed application notes and protocols for the use of peptides

synthesized with Boc-Lys(Me)2-OH in epigenetic drug discovery.

Applications of Boc-Lys(Me)2-OH in Epigenetic Drug
Discovery
Peptides incorporating Boc-Lys(Me)2-OH are primarily used to mimic histone tails with a

specific dimethylated lysine mark. These peptides are instrumental in a variety of applications:
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Substrates for Histone Demethylase (HDM) Assays: Peptides containing a dimethylated

lysine, such as H3K4me2, H3K9me2, or H3K36me2, are used as substrates to measure the

enzymatic activity of lysine-specific demethylases (LSDs) and Jumonji C (JmjC) domain-

containing demethylases.

Probes in Histone Methyltransferase (HMT) Inhibitor Assays: While the dimethylated peptide

itself is not the substrate for HMTs, it can be used in antibody-based detection systems (e.g.,

AlphaLISA, HTRF) to quantify the product of HMT reactions on unmethylated or

monomethylated peptide substrates.

Tools for Studying Reader Domain Interactions: These peptides can be used to investigate

the binding of "reader" proteins, which contain domains like chromodomains, Tudor domains,

and PHD fingers that specifically recognize methylated lysine residues.

Controls in Western Blot and ChIP Assays: Dimethylated peptides serve as valuable positive

controls for antibody validation in immunoassays.

Data Presentation: Inhibitor Potency
The following tables summarize quantitative data for inhibitors of key epigenetic enzymes,

determined using assays that employ dimethylated lysine peptide substrates.

Table 1: Inhibitors of G9a/GLP (EHMT1/2) Histone Methyltransferases

Compound Assay Type Substrate IC50 Reference

BIX-01294 Radioactive
H3 (1-21)

peptide

1.9 µM (G9a),

0.7 µM (GLP)
[1]

UNC0638 AlphaLISA
Biotinylated H3

(1-21) peptide
<15 nM [2]

A-366 AlphaLISA
Biotinylated H3

peptide
3 nM [3]

EML741 AlphaLISA
Biotinylated H3

(1-21) peptide

High Potency

(Specific value

not stated)

[2]
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Table 2: Inhibitors of LSD1/KDM1A Histone Demethylase

Compound Assay Type Substrate IC50 / Ki Reference

Tranylcypromine

(TCP)
HTRF

H3K4me2

peptide
5.6 µM [4]

SP-2509 HTRF
H3K4me2

peptide
2.5 µM [4]

OG-668 HTRF
H3K4me2

peptide
7.6 nM [4]

SP-2577
HRP-coupled

assay

H3K4me2

peptide
Ki = 60 ± 20 nM [5][6]

CC-90011
HRP-coupled

assay

H3K4me2

peptide

Potent (Specific

value not stated)
[5][6]

ORY-1001
HRP-coupled

assay

H3K4me2

peptide

Potent (Specific

value not stated)
[5][6]

Signaling Pathway
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Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a
Dimethylated Histone H3 Peptide
This protocol describes the synthesis of a biotinylated H3 peptide (residues 1-21) with

dimethylation at lysine 9 (H3K9me2), a common substrate for HMT and HDM assays.

Materials:

Fmoc-Rink Amide MBHA resin
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Fmoc-protected amino acids (including Fmoc-Lys(Me,Boc)-OH, which is chemically similar to

Boc-Lys(Me)2-OH with an Fmoc N-alpha protecting group)

Biotin

Coupling reagents: HBTU, HOBt

Base: DIPEA

Deprotection solution: 20% piperidine in DMF

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

Solvents: DMF, DCM, Diethyl ether

HPLC system for purification

Mass spectrometer for verification

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.95 eq) and HOBt

(4 eq) in DMF.

Add DIPEA (8 eq) to the activated amino acid solution.

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

Wash the resin with DMF and DCM.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide

sequence, using Fmoc-Lys(Me,Boc)-OH at the desired position (e.g., position 9 for
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H3K9me2).

Biotinylation: After the final amino acid coupling and Fmoc deprotection, couple biotin to the

N-terminus of the peptide using a similar coupling procedure.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and decant the ether.

Purification: Purify the crude peptide by reverse-phase HPLC.

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
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Start: Fmoc-Rink Amide Resin

1. Resin Swelling in DMF

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Amino Acid Coupling
(Fmoc-AA, HBTU/HOBt, DIPEA)

Wash (DMF, DCM)

Repeat for each Amino Acid
(Using Fmoc-Lys(Me,Boc)-OH at K9)

Next Amino Acid

4. N-terminal Biotinylation

Final Amino Acid

5. Cleavage from Resin
(TFA Cocktail)

6. Precipitation
(Cold Diethyl Ether)

7. HPLC Purification

8. Mass Spectrometry Verification

End: Purified Biotin-H3K9me2 Peptide
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Protocol 2: G9a Histone Methyltransferase (HMT)
Inhibitor Screening using AlphaLISA
This protocol describes a high-throughput screening assay to identify inhibitors of the HMT G9a

using a biotinylated H3 (1-21) peptide as a substrate and an antibody specific for the H3K9me2

product.[7][8]

Materials:

Recombinant G9a enzyme

Biotinylated H3 (1-21) peptide substrate

S-adenosyl-L-methionine (SAM)

Test compounds (inhibitors)

Anti-H3K9me2 AlphaLISA Acceptor beads

Streptavidin-coated Donor beads

AlphaLISA Assay Buffer

384-well white opaque microplates

Procedure:

Reagent Preparation:

Prepare a 2X solution of the test compounds in assay buffer.

Prepare a 4X solution of G9a enzyme in assay buffer.

Prepare a 4X solution of the biotinylated H3 peptide substrate and SAM in assay buffer.

Enzymatic Reaction:
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Add 5 µL of the 2X test compound solution or assay buffer (for controls) to the wells of a

384-well plate.

Add 2.5 µL of the 4X G9a enzyme solution.

Initiate the reaction by adding 2.5 µL of the 4X substrate/SAM mix.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

Detection:

Stop the reaction by adding 5 µL of Anti-H3K9me2 AlphaLISA Acceptor beads diluted in

AlphaLISA buffer.

Incubate for 60 minutes at room temperature.

Add 10 µL of Streptavidin-coated Donor beads.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is

inversely proportional to the inhibitor's potency.
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Start: High-Throughput Screening

1. Primary Screen
(e.g., AlphaLISA with Dimethylated Peptide Detection)

2. Hit Identification
(Compounds showing significant inhibition)

3. Dose-Response & IC50 Determination

4. Orthogonal Assay Validation
(e.g., HTRF, Mass Spectrometry)

5. Selectivity Profiling
(Against other HMTs/HDMs)

6. Cellular Target Engagement
(e.g., Western Blot for H3K9me2 levels)

7. Lead Optimization

End: Candidate Drug
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Protocol 3: LSD1/KDM1A Histone Demethylase (HDM)
Inhibitor Screening using a Coupled Enzyme Assay
This protocol describes an assay to screen for inhibitors of LSD1 by measuring the production

of hydrogen peroxide, a byproduct of the demethylation reaction, using a horseradish

peroxidase (HRP)-coupled system.[5][9]

Materials:

Recombinant LSD1/KDM1A enzyme

H3K4me2 peptide substrate (synthesized using Boc-Lys(Me)2-OH)

Horseradish peroxidase (HRP)

Amplex Red reagent

Test compounds (inhibitors)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

384-well black opaque microplates

Procedure:

Reagent Preparation:

Prepare a 2X solution of the test compounds in assay buffer.

Prepare a 4X solution of LSD1 enzyme in assay buffer.

Prepare a 4X substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red

in assay buffer.

Enzymatic Reaction:

Add 10 µL of the 2X test compound solution or assay buffer to the wells.
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Add 5 µL of the 4X LSD1 enzyme solution.

Pre-incubate for 15 minutes at room temperature.

Initiate the reaction by adding 5 µL of the 4X substrate solution.

Data Acquisition:

Immediately begin monitoring the fluorescence (Excitation: 530-560 nm, Emission: ~590

nm) in a kinetic mode for a set period (e.g., 30-60 minutes).

The rate of increase in fluorescence is proportional to the LSD1 activity.

Conclusion
Boc-Lys(Me)2-OH is an indispensable reagent for the chemical synthesis of peptides that are

central to the discovery and characterization of inhibitors targeting epigenetic modifying

enzymes. The protocols and data presented here provide a framework for researchers to utilize

these powerful tools in their drug discovery efforts, ultimately contributing to the development of

novel therapeutics for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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